molecular formula C14H19NOS B3809755 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine

3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine

Cat. No. B3809755
M. Wt: 249.37 g/mol
InChI Key: JJZOILKQCWTBIR-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine, also known as DCTA, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTA belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine has been reported to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell proliferation and survival. 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine also inhibits the NF-κB pathway, which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine exhibits antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine has several advantages for lab experiments, including its ease of synthesis, high potency, and low toxicity. 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine can be synthesized in large quantities with high yield, making it readily available for research purposes. 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine exhibits high potency against cancer cells, making it a promising candidate for further development as an anticancer drug. However, 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine also has some limitations for lab experiments, including its poor solubility in water and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research and development of 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine. One of the most promising directions is the optimization of the synthesis method to improve the yield and purity of 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine. Another direction is the development of novel formulations of 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine to improve its solubility and bioavailability in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine and to identify its molecular targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine as a potential anticancer drug.

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine is in the treatment of cancer. Studies have shown that 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3,4-dihydro-2H-chromen-3-yl(tetrahydro-2H-thiopyran-4-yl)amine induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival.

properties

IUPAC Name

N-(thian-4-yl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-2-4-14-11(3-1)9-13(10-16-14)15-12-5-7-17-8-6-12/h1-4,12-13,15H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZOILKQCWTBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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